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Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the aromatic amine 2-Chloro-5-
methylaniline with its key precursor, 4-chloro-2-nitrotoluene, and its parent aniline, 3-
methylaniline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this document
aims to elucidate the structural transformations from precursor to final product, offering
valuable insights for researchers in synthetic chemistry and drug development.

Synthesis Pathway Overview

The synthesis of 2-Chloro-5-methylaniline from its precursor, 4-chloro-2-nitrotoluene,
primarily involves the reduction of the nitro group to an amine. This transformation is a
fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. The
parent compound, 3-methylaniline, serves as a structural baseline to understand the influence
of the chloro and nitro substituents on the spectroscopic properties.
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Synthesis Pathway Structural Comparison
(4-chIoro-2-nitrotoluene) ( )
Reduction of Nitro Group Introduction of Chloro Group
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Caption: Synthetic and structural relationship of compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-Chloro-5-
methylaniline and its selected precursors. This quantitative data provides a clear basis for
structural comparison and confirmation.

'H NMR Spectroscopic Data
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Chemical Shift (8) o .
Compound Multiplicity Assignment

ppm

2-Chloro-5-

methylaniline

~6.9-7.1 m Aromatic-H

~3.7 brs NH:2
2.2 S CHs
4-chloro-2-
7.98 (d, J=2.3 Hz) d H-3

nitrotoluene

7.47 (dd, J=8.4, 2.3

Ho) dd H-5
7.29 (d, J=8.4 Hz) d H-6
2.56 s CHs
3-methylaniline ~6.5-7.1 m Aromatic-H
~3.6 brs NH:2
2.25 s CHs

3C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
2-Chloro-5-methylaniline ~145 C-NH:z
~138 C-CHs

~130 C-Cl

~115-129 Aromatic C-H

~20 CHs

4-chloro-2-nitrotoluene ~149.5 C-NOz2
~135.5 C-Cl

~133.5 C-CHs

~125-133 Aromatic C-H

~20 CHs

3-methylaniline ~146 C-NH:z
~139 C-CHs

~110-129 Aromatic C-H

~21 CHs

FT-IR Spectroscopic Data
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Compound

Wavenumber (cm—?)

Assignment

2-Chloro-5-methylaniline

3300-3500

N-H stretch (amine)

3000-3100 Aromatic C-H stretch
1600-1620 N-H bend (amine)
1450-1550 Aromatic C=C stretch
1000-1100 C-Cl stretch
4-chloro-2-nitrotoluene 3000-3100

Aromatic C-H stretch

1510-1560 & 1345-1385

N-O stretch (nitro)

1450-1550 Aromatic C=C stretch
1000-1100 C-Cl stretch
3-methylaniline 3300-3500

N-H stretch (amine)

3000-3100 Aromatic C-H stretch
1600-1620 N-H bend (amine)
1450-1550 Aromatic C=C stretch

Mass Spectrometry Data

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

2-Chloro-5-methylaniline

141/143 (M*, 3CIF7Cl)

106 (M-CI)*, 77 (CeHs)*

4-chloro-2-nitrotoluene

171/173 (M*, 35CIF7Cl)

141/143 (M-NO)*, 125 (M-
NO2)*, 90

3-methylaniline

107 (M¥)

106 (M-H)*, 77 (CeHs)*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds) in @ 5 mm NMR tube.
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1]

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

'H NMR Acquisition: A standard single-pulse experiment was used. Typically, 16 scans were
acquired with a relaxation delay of 1 second.

13C NMR Acquisition: A proton-decoupled pulse sequence was employed. Approximately
1024 scans were acquired with a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm)
relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the thin solid film method was used. A small amount
of the compound was dissolved in a volatile solvent (e.g., methylene chloride or acetone),
and a drop of the solution was placed on a KBr salt plate. The solvent was allowed to
evaporate, leaving a thin film of the sample on the plate.

Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

Data Acquisition: A background spectrum of the clean KBr plate was recorded. The spectrum
of the sample was then recorded over the range of 4000 to 400 cm~*. Typically, 32 scans
were co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum was ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample was prepared in a volatile organic
solvent such as methanol or acetonitrile.
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e Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron

ionization (EI) source.

» Data Acquisition: The sample was introduced into the ion source, and the mass spectrum
was recorded over a mass-to-charge (m/z) range of 50-500.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The process of characterizing and comparing these molecules follows a logical progression,
starting from the foundational structural information provided by each technique and
culminating in a comprehensive understanding of the molecular transformations.
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Spectroscopic Analysis Workflow
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Caption: Logical workflow of spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a clear and quantitative comparison
between 2-Chloro-5-methylaniline and its precursors. The distinct shifts in NMR signals, the
appearance and disappearance of characteristic IR absorption bands, and the changes in
molecular weight and fragmentation patterns in mass spectrometry collectively confirm the
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structural modifications occurring during the synthesis. This comparative approach is invaluable
for reaction monitoring, quality control, and the structural verification of novel compounds in a
research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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